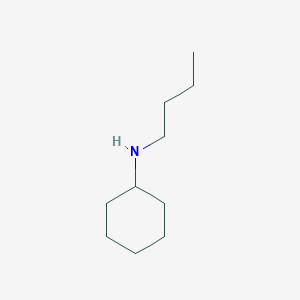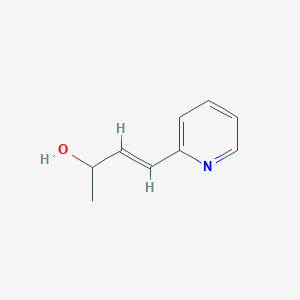
(E)-4-pyridin-2-ylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-pyridin-2-ylbut-3-en-2-ol is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (E)-4-pyridin-2-ylbut-3-en-2-ol is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of metal-based drugs, which have been shown to have anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
(E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-pyridin-2-ylbut-3-en-2-ol is its versatility. It can be used in a wide range of applications, from the development of new materials to the synthesis of metal complexes. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful tool in drug discovery and development. However, one limitation of (E)-4-pyridin-2-ylbut-3-en-2-ol is its potential toxicity. As with any chemical compound, care must be taken when handling and using (E)-4-pyridin-2-ylbut-3-en-2-ol in laboratory experiments.
Future Directions
There are many potential future directions for research involving (E)-4-pyridin-2-ylbut-3-en-2-ol. One area of interest is the development of new metal-based drugs, which have shown promise in the treatment of cancer and other diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, (E)-4-pyridin-2-ylbut-3-en-2-ol may be useful in the development of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
Synthesis Methods
The synthesis of (E)-4-pyridin-2-ylbut-3-en-2-ol can be achieved through a variety of methods. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-buten-2-ol in the presence of a catalyst. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3-buten-1-ol in the presence of a base. Both methods result in the formation of (E)-4-pyridin-2-ylbut-3-en-2-ol with high yields.
Scientific Research Applications
(E)-4-pyridin-2-ylbut-3-en-2-ol has been used extensively in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as in the development of new drugs. It has also been used as a fluorescent probe in biochemical assays, allowing for the detection of specific molecules in biological systems. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been used in the development of new materials, such as polymers and nanoparticles.
properties
CAS RN |
133080-43-0 |
|---|---|
Product Name |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+ |
InChI Key |
ZNQLIHBCMOTDLX-AATRIKPKSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=N1)O |
SMILES |
CC(C=CC1=CC=CC=N1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=N1)O |
synonyms |
3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





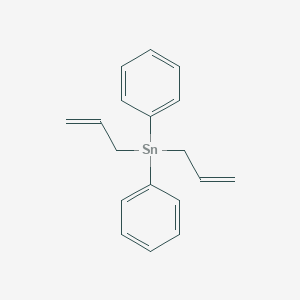
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
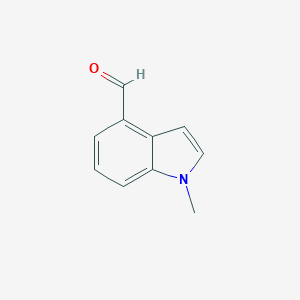
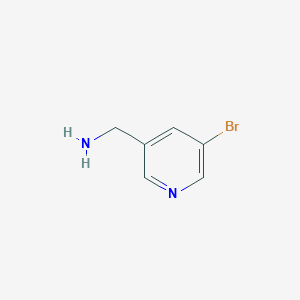
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
